molecular formula C5H4Cl2N2 B049040 3-Chloro-6-(chloromethyl)pyridazine CAS No. 120276-59-7

3-Chloro-6-(chloromethyl)pyridazine

Cat. No. B049040
Key on ui cas rn: 120276-59-7
M. Wt: 163 g/mol
InChI Key: XWFUSBPVIYJBML-UHFFFAOYSA-N
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Patent
US08933072B2

Procedure details

Trichloroisocyanuric acid (3.62 g) was added to a solution of 3-chloro-6-methyl-pyridazine (5.00 g) in chloroform (130 mL) heated to 60° C. The mixture was stirred at 60° C. for 2 h and then at room temperature overnight. The mixture was filtered over Celite and the filtrate was concentrated. The residue was chromatographed on silica gel (cyclohexane/ethyl acetate 98:2→70:30) to give the title compound as a colorless oil that solidified on standing. Yield: 2.48 g (39% of theory); Mass spectrum (ESI+): m/z=163/165/167 (2 Cl) [M+H]+.
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1]N1C(=O)N(Cl)C(=O)N(Cl)C1=O.[Cl:13][C:14]1[N:15]=[N:16][C:17]([CH3:20])=[CH:18][CH:19]=1>C(Cl)(Cl)Cl>[Cl:13][C:14]1[N:15]=[N:16][C:17]([CH2:20][Cl:1])=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
3.62 g
Type
reactant
Smiles
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)C
Name
Quantity
130 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered over Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (cyclohexane/ethyl acetate 98:2→70:30)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1N=NC(=CC1)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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